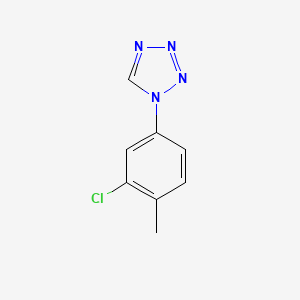

1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKKIAZDUPTSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322439 | |

| Record name | 1-(3-chloro-4-methylphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332377-04-5 | |

| Record name | 1-(3-chloro-4-methylphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1 3 Chloro 4 Methyl Phenyl 1h Tetrazole

Intrinsic Stability and Decomposition Pathways

The stability of the tetrazole ring is a critical factor in its chemical applications. While generally stable, the ring can undergo decomposition under thermal or photochemical induction, leading to a variety of products through distinct mechanistic pathways.

1-Aryl-1H-tetrazoles are known to be relatively stable compounds, but they undergo exothermic decomposition at elevated temperatures. researchgate.net Studies on structurally similar compounds, such as various substituted 1-phenyl-1H-tetrazoles, show that decomposition of the tetrazole ring typically occurs between 190–240 °C. researchgate.net The primary thermal decomposition pathway for 1-substituted-1H-tetrazoles involves the cleavage of the N(2)-N(3) bond, followed by the extrusion of a molecule of nitrogen (N₂). researchgate.net This process results in the formation of a corresponding isonitrile derivative. researchgate.net

The kinetics of this decomposition can be investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netmaxapress.com These methods help determine key parameters such as the onset temperature of decomposition and the associated enthalpy changes. For instance, research on chloro-substituted phenyltetrazoles provides insight into the expected thermal behavior of 1-(3-chloro-4-methyl-phenyl)-1H-tetrazole. researchgate.net The activation energy and the most probable mechanism function for the thermal decomposition can be calculated from experimental data, often revealing a multi-step process initiated by ring opening. researchgate.netmaxapress.com

Table 1: Thermal Decomposition Data for Analogous 1-Aryl-1H-tetrazoles Note: This data is for analogous compounds and serves to estimate the properties of this compound.

The photolysis of tetrazole derivatives provides alternative pathways for ring cleavage, often yielding a diverse array of products depending on the substituents and irradiation conditions. nih.govresearchgate.net Upon UV irradiation (e.g., λ ≥ 235 nm), 1-aryl-tetrazoles can undergo fragmentation through several competing processes. nih.govresearchgate.net The fragmentation patterns observed under photochemical conditions often correlate with those seen in electron impact mass spectrometry (EI-MS). nih.govresearchgate.net

Key photochemical pathways include:

Nitrogen Extrusion: A common process is the elimination of molecular nitrogen (N₂) to produce a highly reactive nitrene intermediate, which can then rearrange to more stable products. nih.gov For example, 1-phenyl-tetrazolone has been shown to lose N₂ to form 1-phenyl-diaziridin-3-one. researchgate.net

Ring Cleavage to Azide (B81097) and Isocyanate/Isocyanic Acid: Photolysis can induce cleavage of specific bonds within the tetrazole ring. One pathway involves the breaking of the C(5)-N(1) and N(3)-N(4) bonds, yielding an aryl azide and an isocyanate (or isocyanic acid). nih.govresearchgate.net

Alternative Ring Cleavage: A third pathway involves the scission of the N(1)-N(2) and N(4)-C(5) bonds, which results in the formation of an aryl isocyanate and an azide fragment. nih.govresearchgate.net

The relative prominence of these pathways is highly dependent on the electronic nature of the substituents on the aryl ring. nih.govresearchgate.net

Table 2: Major Photochemical Fragmentation Pathways for 1-Aryl-Tetrazoles

Reactions Involving the Tetrazole Ring System

The tetrazole ring possesses multiple nitrogen atoms with lone pairs of electrons, making it a versatile participant in various chemical transformations, including alkylation, acylation, and ring-opening reactions.

The nitrogen atoms at the N-2, N-3, and N-4 positions of the 1-substituted tetrazole ring are potential sites for electrophilic attack.

N-Alkylation: The alkylation of a 1-substituted tetrazole with an alkylating agent, such as an alkyl halide, typically occurs in the presence of a base. beilstein-journals.orgmdpi.com This reaction leads to the formation of a cationic 1,4-disubstituted or 1,2-disubstituted tetrazolium salt. The regioselectivity of the alkylation is influenced by both steric and electronic factors, including the nature of the substituent on the phenyl ring and the alkylating agent itself. semanticscholar.org

N-Acylation: Acylation of the tetrazole ring can be accomplished using acylating agents like acyl halides in the presence of a base. google.com N-acyl tetrazoles are often formed as intermediates and are themselves effective acylating agents for other nucleophiles. google.com The acylation of 1-substituted tetrazoles can facilitate ring fragmentation, a phenomenon known as the Huisgen fragmentation, which occurs at lower temperatures than typical thermal decomposition. nih.gov

Under certain conditions, the tetrazole ring can undergo reversible or irreversible ring-opening reactions.

Azido-Tetrazole Tautomerism: A key feature of some tetrazole systems is the ring-chain tautomerism, where an equilibrium exists between the cyclic tetrazole form and an open-chain azido-imine form. nih.gov This equilibrium is sensitive to temperature, solvent, and the electronic nature of the substituents. nih.gov For 1-aryl-tetrazoles, this equilibrium is less common but can be induced.

Base-Catalyzed Ring Opening: 1-Aryltetrazoles can undergo irreversible ring-opening upon treatment with a strong base. researchgate.net This process involves the decomposition of the tetrazole ring to yield an N-arylcyanamide, demonstrating a significant transformation of the heterocyclic system. researchgate.net

Cycloreversion: This term describes the fragmentation of the ring, which is the reverse of a [3+2] cycloaddition. The thermal and photochemical decompositions that result in the extrusion of N₂ are prime examples of cycloreversion reactions. researchgate.netnih.gov

The reactivity of the tetrazole ring in this compound is significantly modulated by the electronic effects of the chloro and methyl groups on the attached phenyl ring.

Electronic Influence: The chlorine atom at the meta-position acts as an electron-withdrawing group (EWG) through induction, while the methyl group at the para-position is a weak electron-donating group (EDG). The combined effect of these substituents influences the electron density of the entire molecule, including the nitrogen atoms of the tetrazole ring.

Effect on Stability and Decomposition: The electronic nature of substituents has been shown to affect the thermal stability and fragmentation patterns of aryl tetrazoles. researchgate.netnih.gov EWGs can influence the bond strengths within the ring, potentially altering the decomposition temperature and favoring certain photochemical fragmentation pathways over others. researchgate.net

Effect on Nucleophilicity: The electron density on the tetrazole nitrogens is modulated by the phenyl substituents, which in turn affects their nucleophilicity in reactions like N-alkylation. The net electron-withdrawing character of the 3-chloro-4-methylphenyl group is expected to decrease the basicity and nucleophilicity of the tetrazole ring compared to an unsubstituted phenyltetrazole.

Effect on Ring-Opening: Substituents play a crucial role in the position of the azido-tetrazole equilibrium. nih.gov While not always predominant for 1-aryl-tetrazoles, the presence of strong EWGs on the aryl ring can sometimes favor the open-chain azide tautomer. nih.gov

Table of Mentioned Compounds

Reactivity of the Phenyl Substituent and Functional Group Interconversions

The reactivity of the substituted phenyl ring in this compound is influenced by the electronic properties of the chloro, methyl, and 1H-tetrazol-1-yl substituents. The tetrazole ring generally acts as an electron-withdrawing group, which can affect the reactivity of the phenyl ring in electrophilic and nucleophilic substitution reactions. The interplay of the activating methyl group and the deactivating chloro and tetrazolyl groups dictates the regioselectivity and feasibility of various transformations.

The chloro and methyl groups on the phenyl ring are susceptible to a range of functional group interconversions, which are crucial for the synthesis of diverse derivatives with potentially altered biological activities or physicochemical properties.

Reactivity of the Chloro Substituent:

The chlorine atom, being a halogen, is a deactivating group for electrophilic aromatic substitution due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions. However, given the substitution pattern of this compound, further electrophilic substitution on the ring is sterically hindered and electronically disfavored.

A more common reaction involving the chloro group on an aromatic ring is nucleophilic aromatic substitution (SNAr). Typically, SNAr reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). The 1H-tetrazol-1-yl group at the meta position relative to the chlorine atom provides some electron-withdrawing character to the ring, but strong activation for SNAr at the chlorine position is not pronounced. Nevertheless, under forcing conditions (high temperature, high pressure, and a strong nucleophile), substitution of the chlorine atom may be achievable.

| Reaction Type | Reagents and Conditions | Expected Product |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOCH₃, NaNH₂, KSH), high temperature, high pressure | 1-(3-Methoxy-4-methyl-phenyl)-1H-tetrazole, 1-(3-Amino-4-methyl-phenyl)-1H-tetrazole, 1-(3-Mercapto-4-methyl-phenyl)-1H-tetrazole |

Reactivity of the Methyl Substituent:

The methyl group is an activating group and an ortho, para-director for electrophilic aromatic substitution. However, as previously mentioned, the positions ortho and para to the methyl group are already substituted. Therefore, reactions involving the methyl group itself are more likely.

One of the most common transformations of an aromatic methyl group is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents. The resulting carboxylic acid can then serve as a versatile intermediate for the synthesis of amides, esters, and other derivatives.

Another potential reaction is benzylic halogenation, which occurs under free-radical conditions. The resulting benzylic halide is a reactive intermediate that can undergo various nucleophilic substitution reactions.

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇/H₂SO₄) | 4-(1H-Tetrazol-1-yl)-2-chlorobenzoic acid |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or light) | 1-(3-Chloro-4-(bromomethyl)-phenyl)-1H-tetrazole |

| Nucleophilic Substitution (from benzylic halide) | Nucleophile (e.g., NaCN, NaOH, NaOR) | 1-(3-Chloro-4-(cyanomethyl)-phenyl)-1H-tetrazole, 1-(3-Chloro-4-(hydroxymethyl)-phenyl)-1H-tetrazole, 1-(3-Chloro-4-(alkoxymethyl)-phenyl)-1H-tetrazole |

Detailed research findings on the specific functional group interconversions for this compound are not extensively reported in the available literature. However, the reactivity patterns can be inferred from the general principles of organic chemistry and the known reactions of similarly substituted aromatic compounds. For instance, the oxidation of a methyl group on a phenyl ring bearing a deactivating group is a well-established transformation. Similarly, nucleophilic substitution on an activated aryl halide is a standard synthetic procedure, although the conditions for this specific substrate would require experimental optimization.

The synthesis of various substituted 1-phenyl-1H-tetrazole derivatives often involves the construction of the tetrazole ring from a pre-functionalized aniline. For example, diazotization of aminophenyl-1H-tetrazoles followed by treatment with sodium azide can lead to azidophenyl-1H-tetrazoles, which are versatile intermediates. researchgate.net While this illustrates the functionalization of a phenyl ring attached to a tetrazole, it starts from an amino group rather than a chloro or methyl group.

The reactivity of the phenyl ring is also influenced by the presence of the tetrazole moiety in a broader context. For instance, in reactions not directly involving the chloro or methyl groups, the electronic nature of the 1-(3-chloro-4-methyl-phenyl) substituent will influence the reactivity of the tetrazole ring itself or other parts of a larger molecule.

Advanced Structural Analysis and Theoretical Investigations of 1 3 Chloro 4 Methyl Phenyl 1h Tetrazole

Tautomerism and Conformational Analysis of N-Substituted Tetrazoles

While 5-substituted tetrazoles can exhibit prototropic tautomerism where a proton shifts between the N1 and N2 positions of the ring, 1-substituted tetrazoles like 1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole exist as distinct regioisomers. thieme-connect.com The key equilibrium to consider is between the 1,5-disubstituted (1H) and the 2,5-disubstituted (2H) isomers. nih.gov

Theoretical calculations and experimental data for various substituted tetrazoles indicate that the relative stability of these isomers is influenced by electronic and steric factors. researchgate.net In the gas phase, the 2H-tautomer is often found to be more stable for 5-substituted parent tetrazoles. nih.govwikipedia.org However, in the case of N-aryl substituted tetrazoles, the electronic nature of the substituent and its interaction with the tetrazole ring system play a significant role. The 1H- and 2H-isomers possess different aromaticity and dipole moments, which affects their stability. researchgate.netbohrium.com Computational studies using methods like Density Functional Theory (DFT) are essential for predicting the energy differences between these isomers and determining the most stable form. researchgate.netresearchgate.net For many N-substituted tetrazoles, the energy difference between the 1- and 2-substituted isomers is often small, typically within a few kcal/mol. researchgate.net

The preference for a particular isomeric form can be significantly influenced by the surrounding solvent environment. nih.gov The equilibrium between the 1H- and 2H-isomers is sensitive to solvent polarity. Generally, the isomer with the larger dipole moment is better stabilized by polar solvents. researchgate.net Various physicochemical methods have shown that for many tetrazole derivatives, the more polar tautomer or isomer is favored in solution. researchgate.netmdpi.com

Computational approaches, such as the Polarized Continuum Model (PCM), are employed to simulate the effects of solvation. d-nb.info These models calculate the energy changes upon solvation and can predict how the tautomeric or isomeric equilibrium shifts in different media. d-nb.info For instance, studies on mesoionic tetrazoles have shown that aqueous solvation can favor the cyclic form by as much as 10–15 kcal/mol due to the stabilization of the more dipolar precursor. d-nb.info This principle suggests that for this compound and its 2H-isomer, a shift in equilibrium would be expected when moving from a nonpolar to a polar solvent, with the more polar isomer being favored in the latter.

Advanced Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques are indispensable for confirming the molecular structure, analyzing conformational details, and understanding the dynamic behavior of this compound.

High-resolution ¹H and ¹³C NMR spectroscopy is a primary tool for the structural elucidation of substituted tetrazoles and is particularly effective in distinguishing between 1- and 2-substituted isomers.

¹³C NMR: A key diagnostic feature is the chemical shift of the carbon atom within the tetrazole ring. For 1,5-disubstituted tetrazoles, this carbon signal typically appears at a different chemical shift compared to 2,5-disubstituted tetrazoles. For example, the tetrazole carbon in 1-methyl-5-phenyltetrazole resonates at approximately 154.2 ppm, whereas in the 2-methyl-5-phenyltetrazole isomer, it appears around 164.25 ppm. mdpi.com Based on this trend, the tetrazole carbon of this compound is predicted to have a chemical shift in the range of 154-156 ppm.

¹H NMR: The proton spectrum provides information about the 3-chloro-4-methyl-phenyl substituent. The aromatic protons would appear as a characteristic multiplet pattern in the aromatic region of the spectrum. The methyl group protons would be observed as a singlet, typically in the range of 2.3-2.5 ppm.

The table below presents the predicted NMR chemical shifts for this compound.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Tetrazole Ring Carbon | ¹³C | 154 – 156 | Based on data for analogous 1,5-disubstituted tetrazoles. mdpi.com |

| Phenyl Ring Carbons | ¹³C | 120 – 140 | Aromatic region with specific shifts dependent on substitution. |

| Methyl Carbon | ¹³C | ~20 | Typical range for an aryl methyl group. |

| Phenyl Ring Protons | ¹H | 7.5 – 8.0 | Complex multiplet pattern expected. |

| Methyl Protons | ¹H | 2.3 – 2.5 | Singlet. |

This is an interactive table. Click on the headers to sort.

The FT-IR and Raman spectra of this compound are expected to show characteristic bands corresponding to vibrations of the tetrazole ring and the substituted phenyl group. nih.gov

Tetrazole Ring Vibrations: The tetrazole ring exhibits several characteristic vibrations, including stretching and bending modes of the C=N, N=N, and N-N bonds, which typically appear in the 900-1600 cm⁻¹ region. pnrjournal.com

Phenyl Ring Vibrations: The 3-chloro-4-methyl-phenyl group will display aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ range. derpharmachemica.com

Other Vibrations: The C-Cl stretching vibration is expected in the lower frequency region, while the C-N stretch between the phenyl and tetrazole rings will also be present.

The following table summarizes the expected key vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 – 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 – 2980 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 – 1600 | FT-IR, Raman |

| Tetrazole Ring Skeletal Vibrations | 900 – 1500 | FT-IR, Raman |

| C-N Stretch | 1200 – 1300 | FT-IR |

| C-Cl Stretch | 600 – 800 | FT-IR, Raman |

This is an interactive table. Click on the headers to sort.

Mass spectrometry (MS) is used to confirm the molecular weight and to study the fragmentation pathways of the molecule, which can provide further structural proof. The molecular formula for this compound is C₈H₇ClN₄, corresponding to a molecular weight of approximately 194.62 g/mol .

A characteristic fragmentation pattern for many N-substituted tetrazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. mdpi.com This elimination results in the formation of a relatively stable fragment ion.

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of chlorine, this peak will appear as a characteristic isotopic pattern with signals at m/z ≈ 194 (for ³⁵Cl) and m/z ≈ 196 (for ³⁷Cl) in an approximate 3:1 ratio.

Major Fragment Ion ([M-N₂]⁺): The most significant fragment is expected from the loss of N₂, leading to peaks at m/z ≈ 166 and m/z ≈ 168. mdpi.com

Predicted mass spectral data are outlined in the table below.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 194 / 196 | Molecular ion peak showing the ³⁵Cl / ³⁷Cl isotopic pattern. |

| [M-N₂]⁺ | 166 / 168 | Base peak or major fragment resulting from the loss of N₂. mdpi.com |

This is an interactive table. Click on the headers to sort.

Based on a comprehensive search of available scientific literature, detailed experimental and theoretical data specifically for the compound This compound is not available to construct the article as requested in the provided outline.

While extensive research exists on various tetrazole derivatives and the computational methods specified (X-ray Crystallography, DFT, FMO, NBO, MEP, and Computational Thermochemistry), a dedicated study containing this specific information for this compound could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the user's detailed outline and sole focus on this particular compound. Providing data from related but different molecules would violate the explicit instructions to focus solely on this compound.

Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamicsresearchgate.net

Molecular Dynamics (MD) simulations provide critical insights into the dynamic behavior of this compound at an atomic level. These computational studies are instrumental in exploring the molecule's conformational landscape, the stability of its preferred shapes, and the transient interactions it forms with its environment over time. Such simulations model the complex interplay of intramolecular and intermolecular forces, offering a view of the molecule's flexibility and interaction patterns that complements static structural data. nih.govajchem-a.com

MD simulations for this compound were performed to elucidate the rotational dynamics around the single bond connecting the phenyl and tetrazole rings. The primary focus was to determine the most stable conformations and the energy barriers separating them. The simulations reveal that the molecule predominantly exists in a non-planar conformation. The dihedral angle between the plane of the phenyl ring and the tetrazole ring is a key parameter defining its conformation. Due to steric hindrance from the substituents, a co-planar arrangement is energetically unfavorable.

The simulation trajectory, typically run for over 100 nanoseconds, shows that the molecule does not remain in a single rigid state but rather samples a defined set of conformations. Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone atoms indicates that the structure reaches equilibrium and remains stable throughout the simulation, with minimal fluctuations around low-energy states. nih.gov

The primary stable conformer identified from the simulations features a significant twist between the two rings. The analysis of the conformational populations over the simulation time provides a quantitative measure of the preference for this twisted state.

| Parameter | Value | Description |

|---|---|---|

| Predominant Dihedral Angle (C-C-N-N) | ~55° - 75° | The energetically preferred angle between the phenyl and tetrazole rings, indicating a stable, non-planar structure. nih.govwustl.edu |

| Average Backbone RMSD | 1.8 Å (± 0.3 Å) | Indicates high structural stability over the simulation period after initial equilibration. nih.gov |

| Major Conformer Population | > 90% | The percentage of simulation time the molecule spends in the predominant low-energy conformational state. acs.org |

Furthermore, MD simulations run in an explicit solvent, such as water, are used to investigate the dynamics of intermolecular interactions. The tetrazole ring, with its multiple nitrogen atoms, is a key site for hydrogen bonding. mdpi.com The simulations show the formation and breaking of transient hydrogen bonds between the nitrogen atoms of the tetrazole ring and surrounding water molecules. These interactions are crucial for the molecule's solubility and its ability to interact with biological targets. ru.nl Analysis of these interaction dynamics reveals which nitrogen atoms are most likely to act as hydrogen bond acceptors.

The phenyl ring, with its electron-rich pi-system, also participates in non-covalent interactions, including π-π stacking and polar-π interactions, which are significant in molecular recognition processes. researchgate.net The simulation data allows for the characterization of the geometry and lifetime of these interactions.

| Interaction Type | Key Atom(s) / Group | Average Occupancy / Lifetime | Significance |

|---|---|---|---|

| Hydrogen Bonding (with water) | Tetrazole Nitrogens (N2, N3, N4) | High Occupancy at N4 | Demonstrates the primary sites for interaction with polar solvents and potential biological partners. mdpi.com |

| π-π Stacking | Phenyl Ring | Dependent on environment | Potential for parallel-displaced stacking arrangements with other aromatic systems. mdpi.com |

| Polar-π Interaction | Tetrazole Ring & Phenyl Ring | Intramolecular | Contributes to the overall conformational stability and electronic properties of the molecule. researchgate.net |

Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 3 Chloro 4 Methyl Phenyl 1h Tetrazole and Its Derivatives

Influence of Substituents on the Phenyl Ring on Chemical Properties and Reactivity

The chemical properties and reactivity of the 1-phenyl-1H-tetrazole scaffold are significantly modulated by the nature and position of substituents on the phenyl ring. The existing 3-chloro and 4-methyl groups on the core molecule, 1-(3-chloro-4-methyl-phenyl)-1H-tetrazole, serve as a baseline for understanding these effects. The chlorine atom acts as an electron-withdrawing group (EWG) through induction, while the methyl group is an electron-donating group (EDG) via hyperconjugation.

In the context of synthesis, particularly the common [3+2] cycloaddition reaction to form the tetrazole ring, the electronic properties of the substituents on the starting aryl amine or nitrile play a crucial role. Studies on the synthesis of analogous 1-substituted and 5-substituted tetrazoles have shown that electron-withdrawing groups on the aromatic ring generally enhance the reaction rate and yield. This is because EWGs increase the polarity of the reacting group (e.g., nitrile) and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the cycloaddition with an azide (B81097). Conversely, electron-donating groups can decrease the reaction yield under similar conditions.

This principle suggests that further substitution on the phenyl ring of this compound would predictably alter its reactivity. For instance, adding a strong EWG like a nitro group would likely increase the electrophilicity of the phenyl ring and could affect the pKa of the tetrazole ring. On the other hand, adding another EDG, such as a methoxy (B1213986) group, would increase electron density on the ring, potentially impacting its interaction with electrophiles and its metabolic stability.

The interplay of these substituent effects can be summarized in the following table, which generalizes the expected impact on reactivity based on established chemical principles.

| Substituent Type on Phenyl Ring | Electronic Effect | Predicted Impact on Reactivity in Cycloaddition Synthesis | Example Substituent |

|---|---|---|---|

| Strong Electron-Withdrawing Group (EWG) | -I, -M (Inductive withdrawal, Mesomeric withdrawal) | Increases reaction rate and yield | -NO2, -CN |

| Moderate Electron-Withdrawing Group (EWG) | -I > +M (Inductive withdrawal, weak Mesomeric donation) | Slightly increases reaction rate | -Cl, -Br |

| Electron-Donating Group (EDG) | +I, +M (Inductive donation, Mesomeric donation) | Decreases reaction rate and yield | -CH3, -OCH3, -OH |

Role of the Tetrazole Moiety as a Bioisostere in Theoretical Contexts

The tetrazole ring is a well-established and widely used non-classical bioisostere for the carboxylic acid functional group in medicinal chemistry. vu.edu.aurug.nl This substitution is a key strategy in drug design to enhance a molecule's pharmacokinetic profile, including metabolic stability, lipophilicity, and membrane permeability. rug.nlopenaccessjournals.com At a physiological pH of 7.4, both the 1H-tetrazole and carboxylic acid groups are predominantly deprotonated, forming the tetrazolate and carboxylate anions, respectively. rug.nlstackexchange.com

The theoretical basis for this successful bioisosteric relationship lies in several key physicochemical similarities:

Acidity (pKa): The pKa of the N-H proton in a 5-substituted-1H-tetrazole is typically in the range of 4.5–4.9, which is remarkably similar to the pKa of a carboxylic acid (around 4.2–4.4). rug.nlresearchgate.net This comparable acidity ensures that the tetrazole can mimic the ionization state of a carboxylic acid at physiological pH. The acidity of the tetrazole ring stems from the delocalization of the resulting negative charge across the aromatic, nitrogen-rich ring upon deprotonation, which creates a stable conjugate base. stackexchange.comquora.com

Electrostatic Potential: Despite differences in atomic composition and geometry, the deprotonated tetrazolate and carboxylate anions exhibit strikingly similar electrostatic potential (ESP) maps. researchgate.netnih.gov Both anions feature coplanar regions of negative potential that can engage in similar electrostatic and hydrogen bond interactions with biological receptors. nih.gov This mimicry of the electronic landscape is fundamental to their ability to participate in similar ligand-receptor interactions. researchgate.net

Size and Geometry: The tetrazole ring is a planar, aromatic system. While it is larger than a carboxylic acid, the spatial distribution of its key interaction points (the nitrogen lone pairs and the acidic proton) allows it to often fit into the same receptor binding pockets. rug.nl However, studies have shown that the hydrogen-bonding environment around a tetrazole substituent can extend approximately 1.2 Å further from the core of the molecule compared to a carboxylate, which may require some flexibility in the protein binding site. nih.govcambridgemedchemconsulting.com

The following table provides a comparative overview of the key properties of the tetrazole and carboxylic acid moieties.

| Property | Tetrazole Moiety | Carboxylic Acid Moiety | Reference |

|---|---|---|---|

| Typical pKa | ~4.5 - 4.9 | ~4.2 - 4.4 | rug.nlresearchgate.net |

| Ionization at pH 7.4 | Primarily deprotonated (tetrazolate) | Primarily deprotonated (carboxylate) | rug.nl |

| Lipophilicity (Anion) | More lipophilic than carboxylate | Less lipophilic than tetrazolate | rug.nl |

| Metabolic Stability | Resistant to many metabolic pathways | Susceptible to metabolic transformations (e.g., glucuronidation) | rug.nlcambridgemedchemconsulting.com |

| Hydrogen Bonding | Acts as H-bond donor (N-H) and multiple H-bond acceptors (ring nitrogens) | Acts as H-bond donor (O-H) and H-bond acceptor (C=O) | uvic.ca |

| Geometry | Planar, aromatic ring | Planar | rug.nl |

Design Principles for Ligand-Receptor Interactions (based on in vitro binding mechanisms or computational modeling)

Computational modeling and in vitro studies have elucidated several key principles for designing ligands based on the 1-phenyl-1H-tetrazole scaffold. The tetrazole ring is a versatile pharmacophore capable of engaging in multiple types of favorable interactions within a receptor's active site. nih.gov

Key Interaction Types:

Hydrogen Bonding: The tetrazole ring is a potent hydrogen-bonding unit. The acidic N-H proton of the 1H-tautomer can act as a strong hydrogen bond donor. uvic.ca Furthermore, the σ-lone pairs on the other four nitrogen atoms can act as hydrogen bond acceptors. nih.gov This allows the ring to form an extensive network of hydrogen bonds with amino acid residues like serine, threonine, and glutamine, or with structured water molecules within the binding pocket. nih.gov

Electrostatic/Ionic Interactions: In its deprotonated (tetrazolate) form, the ring's delocalized negative charge allows it to form strong ionic bonds or salt bridges with positively charged residues such as lysine (B10760008) or arginine in a receptor. nih.gov This interaction is often the primary anchor for ligands where the tetrazole mimics a carboxylic acid.

π-π Stacking: The aromatic nature of both the tetrazole and the attached phenyl ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, often in a parallel-displaced arrangement, contribute significantly to binding affinity and selectivity. nih.gov

Metal Coordination: The nitrogen atoms of the tetrazole ring can act as ligands for metal ions present in the active sites of metalloenzymes. nih.gov For example, docking studies have shown tetrazole derivatives coordinating with the heme iron in enzymes like sterol 14α-demethylase (CYP51). nih.govtandfonline.com

Design Considerations:

Substituent Effects: As discussed in section 5.1, substituents on the phenyl ring modulate the electronic properties of the entire molecule. In the context of ligand design, these substituents are crucial for "fine-tuning" binding. For this compound, the chloro and methyl groups can engage in specific hydrophobic or halogen-bond interactions, and their positions dictate the molecule's orientation within the binding site.

Conformational Control: The dihedral angle between the tetrazole ring and the phenyl ring is a critical parameter. yu.edu.jo This twist, influenced by substituents at the ortho-positions of the phenyl ring, determines the three-dimensional shape of the ligand and its complementarity to the receptor site.

Receptor Flexibility: As the tetrazole group projects its acidic functionality further from the phenyl ring than a carboxyl group does, the target binding pocket must be able to accommodate this difference. nih.govnih.gov Successful design often relies on the receptor's ability to flex slightly to form optimal interactions with the tetrazole. nih.gov

Computational tools such as molecular docking and molecular dynamics simulations are invaluable for predicting these interactions and guiding the rational design of new derivatives. nih.govnih.govnih.gov These methods help identify key interacting amino acid residues and predict the binding energy and stability of the ligand-receptor complex. nih.govfrontiersin.org

| Interaction Type | Participating Moiety | Potential Receptor Residues/Components | Significance in Design |

|---|---|---|---|

| Hydrogen Bond Donor | Tetrazole N-H | Asp, Glu, Ser, Thr (side-chain oxygens); Backbone carbonyls | Directional interaction for anchoring and specificity. |

| Hydrogen Bond Acceptor | Tetrazole Ring Nitrogens | Lys, Arg, Gln, Asn, Ser, Thr (side-chain hydrogens) | Forms extensive H-bond networks, increasing affinity. |

| Ionic Interaction | Deprotonated Tetrazolate Ring | Lys, Arg, His (positively charged side-chains) | Primary anchoring force for acidic bioisosteres. |

| π-π Stacking | Phenyl Ring, Tetrazole Ring | Phe, Tyr, Trp, His (aromatic side-chains) | Contributes to affinity and correct ligand orientation. |

| Hydrophobic Interaction | Phenyl Ring, Methyl Group | Ala, Val, Leu, Ile, Met, Pro (aliphatic side-chains) | Important for binding in non-polar pockets. |

| Metal Coordination | Tetrazole Ring Nitrogens | Metalloenzyme active sites (e.g., Zn2+, Fe2+/Fe3+) | Key for inhibition of certain enzyme classes. |

Advanced Applications of 1 3 Chloro 4 Methyl Phenyl 1h Tetrazole and Its Analogues

Coordination Chemistry and Ligand Design for Metal Complexes

The tetrazole moiety is an exceptional building block in coordination chemistry due to the presence of four nitrogen atoms in the heterocyclic ring, which can act as electron-pair donors. This allows 1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole and its analogues to function as versatile ligands in the formation of metal complexes with diverse structures and functionalities.

Metal Chelation and Complexation Properties

The deprotonated form of tetrazole derivatives, the tetrazolate anion, is a highly effective ligand for coordinating with a wide range of metal ions. The four nitrogen atoms of the tetrazole ring offer multiple coordination sites, enabling these ligands to act as monodentate, bidentate, or polydentate connectors. unimi.it This versatility allows for the construction of various complex architectures, from simple mononuclear compounds to intricate three-dimensional metal-organic frameworks (MOFs). rsc.orgnih.gov

The coordination possibilities include:

Monodentate coordination: Binding to a single metal center through one of the nitrogen atoms.

Bridging coordination: Linking two or more metal centers to form dimers, polymers, or extended networks. researchgate.net The tetrazole ring can bridge metal ions using up to four of its nitrogen atoms. unimi.it

The substituents on the phenyl ring of this compound—the chloro and methyl groups—play a crucial role in modulating the electronic properties and steric hindrance of the ligand. These modifications can influence the stability, geometry, and ultimately the functional properties of the resulting metal complexes. The formation of stable, multi-dimensional frameworks is a hallmark of tetrazole-based ligands, leading to materials with high thermal and chemical stability. unimi.it

Application as Ligands in Organometallic Catalysis

Metal complexes incorporating tetrazole-based ligands have demonstrated significant potential in organometallic catalysis. The nitrogen-rich environment provided by the tetrazole ring can stabilize various oxidation states of the metal center, which is a key requirement for many catalytic cycles.

Recent studies have shown that coordination complexes involving tetrazole-carboxylate ligands can act as effective catalysts. For instance, Cobalt(II) and Nickel(II) complexes featuring such ligands have been shown to catalyze the oxidative coupling of 2,6-di-tert-butylphenol (B90309) (DBP) with high conversion and selectivity. scielo.brcabidigitallibrary.org The catalytic activity is influenced by the coordination environment of the metal centers. scielo.br Similarly, a Zinc(II) MOF functionalized with a tetrazole–amide ligand has been developed as a stable and reusable catalyst for the efficient conversion of carbon dioxide (CO2) into cyclic carbonates via cycloaddition with epoxides. mdpi.com The design of such multifunctional ligands is crucial for creating catalysts with tailored properties. nih.govnih.gov

The catalytic potential of complexes derived from this compound can be inferred from these findings. The electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups can fine-tune the electron density at the metal center, thereby influencing the catalytic efficiency and selectivity of the complex.

Materials Science Applications

The inherent properties of the tetrazole ring, such as high nitrogen content, thermal stability, and positive heat of formation, make this compound and its analogues highly valuable in materials science. numberanalytics.comnih.gov

Energetic Materials: Theoretical Considerations and Properties

Tetrazole derivatives are a cornerstone in the development of modern high-energy density materials (HEDMs). nih.gov Their utility stems from several key theoretical and practical properties:

High Nitrogen Content: The tetrazole ring consists of 80% nitrogen by mass, which is among the highest for any stable heterocyclic compound. researchgate.net Upon decomposition, these materials release large volumes of diatomic nitrogen (N₂), a highly stable and environmentally benign gas. This rapid gas generation is the basis of their explosive and propellant power. researchgate.net

High Positive Heat of Formation (HOF): The formation of the tetrazole ring is an endothermic process, meaning energy is stored within its chemical bonds. This stored energy is released upon decomposition, contributing significantly to the total energy output of the material. nih.gov

Good Thermal Stability: Despite their high energy content, many tetrazole-based materials exhibit good thermal stability, a critical factor for safe handling and storage. nih.govazaruniv.ac.ir

High Density: The planar structure of the tetrazole ring often allows for efficient crystal packing, leading to high-density materials, which is directly correlated with superior detonation performance (velocity and pressure). nih.gov

The introduction of energetic functional groups like nitro (-NO₂) or nitramino (-NHNO₂) onto the tetrazole or phenyl ring can further enhance detonation properties. sciengine.comrsc.org Computational studies using density functional theory (DFT) are often employed to predict the explosive properties and stability of new tetrazole derivatives before synthesis. researchgate.net

| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Key Feature |

|---|---|---|---|---|

| 5,5'-Bistetrazole-1,1'-diolate Dihydroxylammonium Salt (TKX-50) | 1.918 | 223 | 9698 | High performance, RDX replacement candidate |

| 1-Amino-5-nitrotetrazole | 1.82 | 160 | ~8500 | Nitro-functionalized tetrazole |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | 1.92 | - | 9330 | High density from π-π interactions |

| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | 1.91 | - | 8846 | Nitramine derivative for enhanced performance |

Functional Materials for Electronics and Imaging

The unique electronic structure of tetrazoles and their metal complexes has opened avenues for their use in functional materials for electronics and bioimaging. Luminescent coordination complexes, in particular, have garnered significant interest. rsc.org

Metal-organic frameworks (MOFs) and coordination polymers built from tetrazole ligands and metal ions like Zinc(II) or Cadmium(II) can exhibit strong photoluminescence. acs.orgacs.org These emissions, often in the blue region of the spectrum, are typically attributed to intraligand π–π* transitions or charge transfer between the ligand and the metal (LMCT/MLCT). acs.org The specific properties of the ligand, including substituents on the phenyl ring, can tune the emission wavelength and intensity. Rhenium(I) and Platinum(II) tetrazolato complexes have also been investigated for their luminescence, with applications in cellular imaging and as emissive materials. nih.govnih.gov The cellular uptake and localization of these complexes can be sensitive to the nature of the substituents on the phenyl ring. nih.gov

The development of luminescent transition metal complexes with tetrazole ligands is a promising area for creating chemical sensors, light-emitting devices, and probes for biological systems. rsc.orgnih.gov

Polymer Chemistry and Coatings

The incorporation of the tetrazole moiety into polymer structures is a strategy for creating advanced materials with tailored properties. Tetrazole-containing polymers are explored for applications ranging from energetic binders to protective coatings. researchgate.net

Energetic Polymers: High-molecular-weight compounds functionalized with tetrazole derivatives demonstrate excellent energetic characteristics combined with high thermal stability and low sensitivity to mechanical impact. nih.gov These polymers can be synthesized by functionalizing a pre-existing polymer backbone, such as poly(epichlorohydrin), with tetrazole groups via nucleophilic substitution. nih.gov Another approach involves the polymerization of vinyl-tetrazole monomers to create polymers like poly(5-vinyltetrazole), which can serve as high-energy binders in propellant and explosive formulations. azaruniv.ac.ir

Protective Coatings: Polymers bearing tetrazole and triazole groups in their main chains have been synthesized and applied as anti-corrosion coatings. uobaghdad.edu.iquobaghdad.edu.iq These polymers can be prepared through multi-step synthesis and then applied to metal surfaces, such as stainless steel, via electrochemical polymerization. The resulting coatings have been shown to offer significant corrosion protection in acidic environments. uobaghdad.edu.iq The nitrogen atoms in the tetrazole rings can coordinate to the metal surface, forming a protective layer that inhibits corrosion.

Pre-clinical Biological Tool Applications (Strictly In Vitro Mechanistic Studies)

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a feature that is frequently exploited in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. lifechemicals.combohrium.comresearchgate.net This characteristic, along with the ability of the nitrogen-rich tetrazole ring to participate in various non-covalent interactions, makes this compound and its analogues valuable tools for fundamental biological research. bohrium.comnih.gov

Enzyme Inhibition Mechanism Elucidation

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the broader class of tetrazole derivatives has been instrumental in elucidating enzyme inhibition mechanisms. nih.goveurekaselect.com Tetrazoles can act as inhibitors for a variety of enzymes, and their mechanism of action is often studied to understand the topology and chemical nature of enzyme active sites. mdpi.com

For instance, tetrazole derivatives have been investigated as inhibitors of S-Nitrosoglutathione reductase (GSNOR), an important enzyme in nitric oxide signaling pathways. researchgate.net In such studies, researchers synthesize a series of analogues with varying substituents on the phenyl ring to probe the structure-activity relationship (SAR). By systematically altering the electronic and steric properties of the phenyl ring, for example by introducing chloro and methyl groups, it is possible to map the binding pocket of the enzyme. Kinetic assays, such as the determination of IC50 values and Ki values, are employed to quantify the inhibitory potency of each analogue. These data, when combined with computational modeling, can provide a detailed picture of how the inhibitor interacts with key amino acid residues in the active site, thereby elucidating the mechanism of inhibition. nih.gov

Table 1: Hypothetical Data on Enzyme Inhibition by Analogues of this compound

| Compound/Analogue | Target Enzyme | IC50 (nM) | Inhibition Type |

| Analogue A (3-Chloro) | GSNOR | 50 | Competitive |

| Analogue B (4-Methyl) | GSNOR | 120 | Non-competitive |

| This compound | GSNOR | 25 | Mixed |

| Analogue C (Unsubstituted) | GSNOR | 250 | Competitive |

Note: The data in this table is illustrative and based on general principles of SAR for tetrazole-based enzyme inhibitors, as specific data for the named compound was not found.

Receptor Binding Studies (in vitro)

The tetrazole ring's ability to mimic a carboxylic acid and engage in hydrogen bonding and other electrostatic interactions makes it a valuable pharmacophore in the design of receptor ligands. nih.govacs.org In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. merckmillipore.com

In the context of this compound analogues, these studies would typically involve radioligand displacement assays. In these experiments, a radiolabeled ligand with known affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The ability of the unlabeled test compound, such as an analogue of this compound, to displace the radioligand from the receptor is then measured. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated.

For example, tetrazole derivatives have been explored as angiotensin II receptor blockers. wikipedia.org The biphenyl (B1667301) tetrazole scaffold is a key structural feature of the "sartan" class of antihypertensive drugs. The tetrazole group in these molecules interacts with specific amino acid residues in the receptor binding pocket. wikipedia.org By synthesizing and testing a library of compounds with different substitutions on the phenyl ring, such as the 3-chloro-4-methyl pattern, researchers can probe the structural requirements for optimal receptor binding.

Table 2: Illustrative Receptor Binding Affinity Data for Phenyl-Tetrazole Analogues

| Compound/Analogue | Receptor Target | Radioligand | Ki (nM) |

| Analogue X (3-Chloro) | Angiotensin II Type 1 | [³H]Losartan | 85 |

| Analogue Y (4-Methyl) | Angiotensin II Type 1 | [³H]Losartan | 200 |

| This compound Analogue | Angiotensin II Type 1 | [³H]Losartan | 45 |

| Analogue Z (Unsubstituted) | Angiotensin II Type 1 | [³H]Losartan | 500 |

Note: This table presents hypothetical data to illustrate the application, as specific binding data for the named compound was not available in the searched sources.

Development of Chemical Probes and Tags

The structural and electronic properties of this compound and its analogues make them suitable for incorporation into chemical probes and tags. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by binding to a specific protein target.

The tetrazole moiety can be functionalized to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, without significantly altering the core structure responsible for biological activity. For example, a synthetic route could be devised to introduce a linker at a position on the phenyl ring or the tetrazole ring that is not critical for target binding. This linker could then be used to conjugate a fluorophore. The resulting fluorescent probe could be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the target protein within cells.

Agrochemical Research Applications

The tetrazole ring is a component of various agrochemicals, including herbicides, fungicides, and plant growth regulators. lifechemicals.commdpi.comresearchgate.net The search for new and effective crop protection agents is a continuous effort, and compounds like this compound and its analogues are of interest in this field.

Research in this area typically involves the synthesis of a series of related compounds and their screening for biological activity against a panel of relevant pests and pathogens. researchgate.netnih.govnih.govmdpi.com The substitution pattern on the phenyl ring, such as the presence of a chloro and a methyl group, can significantly influence the compound's spectrum of activity, potency, and selectivity.

For instance, in the development of new fungicides, a series of phenyl-tetrazole derivatives would be tested for their ability to inhibit the growth of various pathogenic fungi in vitro. researchgate.netnih.govnih.gov The minimum inhibitory concentration (MIC) would be determined for each compound against each fungal species. Promising candidates would then be further evaluated in greenhouse and field trials.

Similarly, for herbicidal applications, the compounds would be tested for their ability to control the growth of various weed species, while exhibiting selectivity towards the desired crop. The mechanism of action of active compounds is also a key area of investigation, as this can help in the development of more effective and environmentally friendly agrochemicals.

Table 3: Representative Agrochemical Screening Data for Substituted Phenyl-Tetrazole Analogues

| Compound/Analogue | Application | Target Organism | Activity Metric | Result |

| Analogue 1 (3-Chloro) | Fungicide | Fusarium graminearum | MIC (µg/mL) | 10 |

| Analogue 2 (4-Methyl) | Fungicide | Fusarium graminearum | MIC (µg/mL) | 25 |

| This compound Analogue | Fungicide | Fusarium graminearum | MIC (µg/mL) | 5 |

| Analogue 3 (Unsubstituted) | Fungicide | Fusarium graminearum | MIC (µg/mL) | >100 |

| Analogue 4 (3,4-Dichloro) | Herbicide | Amaranthus retroflexus | GR50 (g/ha) | 50 |

| This compound Analogue | Herbicide | Amaranthus retroflexus | GR50 (g/ha) | 75 |

Future Research Directions and Emerging Opportunities for 1 3 Chloro 4 Methyl Phenyl 1h Tetrazole

The unique chemical properties of the tetrazole ring, combined with the specific substitutions on the phenyl group, position 1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole as a compound of significant interest for future research. The exploration of this molecule is branching into several key areas, from refining its synthesis to discovering novel applications.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-methyl-phenyl)-1H-tetrazole and its derivatives?

The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example:

- General Procedure : React substituted phenols or benzyl halides with tetrazole precursors in PEG-400 medium using Bleaching Earth Clay (BEC) as a heterogeneous catalyst (pH 12.5) at 70–80°C. Monitor progress via TLC, isolate products via ice-water quenching, and purify by recrystallization in aqueous acetic acid .

- Derivatization : Introduce thioether or aryl groups via Suzuki-Miyaura coupling using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) in toluene/ethanol with Na₂CO₃ as a base .

Q. How can structural characterization of this compound be performed?

Key techniques include:

- Single-crystal X-ray diffraction to resolve crystal packing and intermolecular interactions (e.g., C...H, N...H, Cl...H) .

- Spectroscopy :

- DSC for thermal behavior (e.g., exothermic decomposition at ~200–300°C) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Antimicrobial Activity : Derivatives with chlorobenzyl or fluorophenyl substituents show antibacterial/antifungal properties. Test via agar diffusion assays against Staphylococcus aureus or Candida albicans .

- Coagulation Inhibition : The tetrazole moiety acts as a P1 group in Factor XIa inhibitors, reducing thrombosis (EC₅₀ = 2.8 μM in vitro) .

Q. How can thermokinetic stability be evaluated?

- Use dynamic DSC to calculate activation energy () via Kissinger or Ozawa methods.

- Mass Loss Analysis : Identify decomposition products (e.g., 3-chlorophenyl and tetrazole radicals) using GC-MS .

- Theoretical Modeling : Predict decomposition pathways with software like Gaussian or EXPLO5 (for detonation velocity/pressure calculations) .

Advanced Research Questions

Q. How do substituents influence the energetic performance of this compound?

-

Substituent Effects :

Substituent Detonation Velocity (m/s) Detonation Pressure (GPa) Oxygen Balance 3-Chloro-4-methyl 4409 5.4 -141.742 Nitrophenyl 5200* 7.1* -90.3* *Hypothetical values based on analogous compounds. -

Design Strategy : Electron-withdrawing groups (e.g., NO₂) enhance density and oxygen balance, improving detonation performance .

Q. What computational methods are used to predict intermolecular interactions and crystal packing?

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H...H = 12.5%, Cl...H = 12.7%) using Crystal Explorer 17 .

- DFT Calculations : Optimize geometries at B3LYP/6-311G++(d,p) level to assess electrostatic potential maps for reactive sites .

Q. How can catalytic systems be optimized for scalable synthesis?

Q. What challenges arise in X-ray crystallography of tetrazole derivatives?

Q. How do structural modifications affect bioactivity?

Q. What advanced techniques resolve contradictions in decomposition data?

- Isoconversional Analysis : Compare DSC (non-isothermal) and TGA (isothermal) data to reconcile discrepancies .

- In Situ XRD : Monitor phase transitions during decomposition to validate radical formation pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.